molecular formula C16H15NO4 B2592177 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid CAS No. 2411298-59-2

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid

Cat. No. B2592177
CAS RN: 2411298-59-2
M. Wt: 285.299
InChI Key: NZYJHSGSZACNGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H15NO4. The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 285.299.

Scientific Research Applications

Synthesis Methodologies

Research in the field of synthesis methodologies includes the development of efficient and simple synthetic routes for related compounds. For example, the study on New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones demonstrates an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones through a one-pot reaction, highlighting the importance of innovative synthesis techniques in creating compounds with potential pharmaceutical applications (Trifunović et al., 2010). Similarly, Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles outlines a method for modifying indoles to produce derivatives with various functional groups, showcasing the adaptability of indole compounds for different scientific and medicinal purposes (Nemoto et al., 2016).

Crystal Structure Analysis

The study of crystal structures provides insight into the molecular geometry, bonding, and potential interaction sites of compounds, which is crucial for drug design and material science. Crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals the geometric configuration of an indole-derived compound, contributing to the understanding of how similar compounds might interact with biological molecules or other chemicals (Li et al., 2009).

Chemical Property Studies

Exploring the chemical properties, including reactivity and binding affinity, of indole derivatives opens up possibilities for their application in creating new materials or drugs. For instance, Adsorption of L-Tryptophan-derived chiral Schiff bases on stainless steel surface for the prevention of corrosion investigates the use of indole derivatives in materials science, demonstrating their potential in protecting metals from corrosion in acidic environments, which could have implications for industrial applications (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

While specific safety and hazard data for this compound is not available, general precautions should be taken while handling it, such as avoiding ingestion and contact with skin and eyes .

Mechanism of Action

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-16(2,3)21-15(20)17-12(8-9-14(18)19)10-11-6-4-5-7-13(11)17/h4-7,10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYJHSGSZACNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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